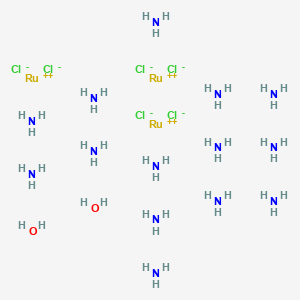
azane;ruthenium(2+);hexachloride;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;ruthenium(2+);hexachloride;dihydrate, commonly known as ruthenium red, is a chemical compound with the molecular formula H24Cl6N14O2Ru3. It is a red crystalline substance that is soluble in water and ammonium hydroxide. This compound is widely used in various scientific research fields due to its unique properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azane;ruthenium(2+);hexachloride;dihydrate typically involves the reaction of ruthenium trichloride with ammonia in the presence of water. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{RuCl}_3 + \text{NH}_3 + \text{H}2\text{O} \rightarrow \text{H}{24}\text{Cl}6\text{N}{14}\text{O}_2\text{Ru}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity ruthenium trichloride and ammonia, along with advanced purification techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Azane;ruthenium(2+);hexachloride;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or sodium borohydride.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents like hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and mild heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction can produce lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
Azane;ruthenium(2+);hexachloride;dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is used to study calcium signaling pathways and as a stain for biological tissues.
Industry: Ruthenium red is used in the production of electronic components and as a corrosion inhibitor
Wirkmechanismus
The mechanism of action of azane;ruthenium(2+);hexachloride;dihydrate involves its interaction with various molecular targets. It inhibits mitochondrial calcium uniporter, Ca2±ATPase, troponin C, and calmodulin. This inhibition blocks intracellular calcium release by the ryanodine receptor from internal stores, attenuates capsaicin-induced cation channel opening, and inhibits Ca2±induced Ca2+ release from ryanodine-sensitive intracellular Ca2+ stores .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium(III) chloride oxide, ammoniated: Used as a reagent for staining pectin, gum, animal tissues, and bacteria.
Ruthenium red, Ca2+ signaling inhibitor: Similar to azane;ruthenium(2+);hexachloride;dihydrate, it inhibits mitochondrial calcium uniporter and other calcium-related pathways.
Uniqueness
This compound is unique due to its specific inhibition of multiple calcium-related pathways, making it a valuable tool in both biological and chemical research. Its ability to act as a catalyst in various reactions also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
Cl6H46N14O2Ru3 |
|---|---|
Molekulargewicht |
790.4 g/mol |
IUPAC-Name |
azane;ruthenium(2+);hexachloride;dihydrate |
InChI |
InChI=1S/6ClH.14H3N.2H2O.3Ru/h6*1H;14*1H3;2*1H2;;;/q;;;;;;;;;;;;;;;;;;;;;;3*+2/p-6 |
InChI-Schlüssel |
JQJSTVUROJELSR-UHFFFAOYSA-H |
Kanonische SMILES |
N.N.N.N.N.N.N.N.N.N.N.N.N.N.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B13401683.png)
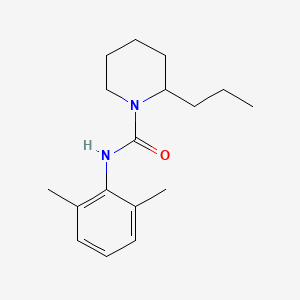
![2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13401694.png)
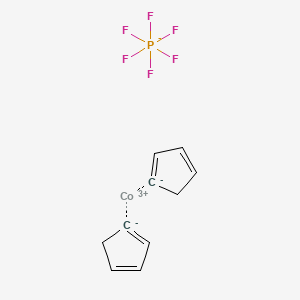
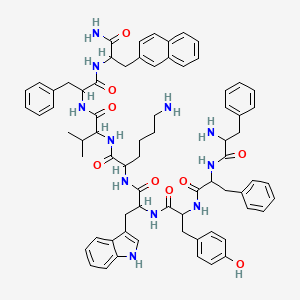
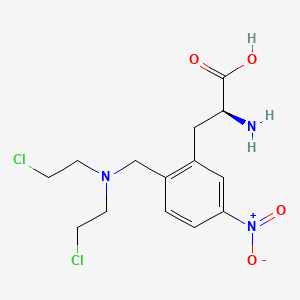

![benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B13401737.png)
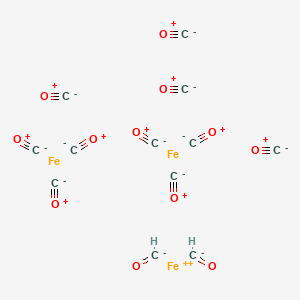
![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
![1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)

